フェニル酢酸ナトリウム

説明

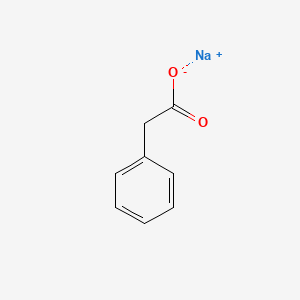

フェニル酢酸ナトリウムは、フェニル官能基とカルボン酸官能基を含む有機化合物です。これはフェニル酢酸のナトリウム塩であり、不快な臭いを伴う白色の固体として存在します。 この化合物は、尿素サイクル障害の治療のための医薬品などの様々な科学および産業用途で使用されています .

2. 製法

合成経路と反応条件: フェニル酢酸ナトリウムは、フェニル酢酸を水酸化ナトリウムで中和することにより合成できます。この反応は通常、フェニル酢酸を水に溶解し、水酸化ナトリウムを加えてフェニル酢酸ナトリウムと水を生成します。反応は以下のとおりです。

C8H8O2+NaOH→C8H7NaO2+H2O

工業生産方法: 工業的な設定では、フェニル酢酸ナトリウムは通常、ベンジルシアニドを加水分解し、続いて水酸化ナトリウムで中和することによって製造されます。 この方法は、効率性とコスト効率の点で好まれています {_svg_2}.

反応の種類:

酸化: フェニル酢酸ナトリウムは、酸化反応を受けてフェニル酢酸を生成することができます。

還元: これは、フェニルアセトアルデヒドを生成するために還元することができます。

置換: フェニル酢酸ナトリウムは、求核置換反応に関与することができ、ここでフェニル基は他の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロゲンやハロアルカンなどの試薬は、置換反応で一般的に使用されます。

生成される主な生成物:

酸化: フェニル酢酸。

還元: フェニルアセトアルデヒド。

4. 科学研究への応用

フェニル酢酸ナトリウムは、科学研究で幅広い用途があります。

科学的研究の応用

Sodium phenylacetate has a wide range of applications in scientific research:

作用機序

フェニル酢酸ナトリウムは、代謝物の形成を通じてアンモニアの除去のための代替経路を提供することにより、その効果を発揮します。1モルのフェニル酢酸ナトリウムは、2モルの窒素を除去します。 このプロセスは、尿素サイクル障害の患者にとって重要な、体内のアンモニアレベルの低下に役立ちます .

類似の化合物:

フェニル酢酸: フェニル酢酸ナトリウムの母体化合物であり、同様の用途で使用されますが、物理状態と溶解度が異なります。

安息香酸ナトリウム: 高アンモニア血症の治療に使用される別の化合物ですが、化合物1モルあたり1モルの窒素しか除去しません。

独自性: フェニル酢酸ナトリウムは、1モルあたり2モルの窒素を除去できるという点で独自であり、安息香酸ナトリウムと比較して高アンモニア血症の治療においてより効率的です。 さらに、有機合成における前駆体としての役割と様々な分野における応用は、その汎用性を強調しています .

準備方法

Synthetic Routes and Reaction Conditions: Sodium phenylacetate can be synthesized through the neutralization of phenylacetic acid with sodium hydroxide. The reaction typically involves dissolving phenylacetic acid in water and adding sodium hydroxide to form sodium phenylacetate and water. The reaction is as follows:

C8H8O2+NaOH→C8H7NaO2+H2O

Industrial Production Methods: In industrial settings, sodium phenylacetate is often produced by the hydrolysis of benzyl cyanide followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

Oxidation: Sodium phenylacetate can undergo oxidation reactions to form phenylacetic acid.

Reduction: It can be reduced to form phenylacetaldehyde.

Substitution: Sodium phenylacetate can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and alkyl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Phenylacetic acid.

Reduction: Phenylacetaldehyde.

Substitution: Various substituted phenylacetates depending on the reagents used

類似化合物との比較

Phenylacetic Acid: The parent compound of sodium phenylacetate, used in similar applications but differs in its physical state and solubility.

Sodium Benzoate: Another compound used in the treatment of hyperammonemia, but it removes only one mole of nitrogen per mole of the compound.

Uniqueness: Sodium phenylacetate is unique in its ability to remove two moles of nitrogen per mole, making it more efficient in treating hyperammonemia compared to sodium benzoate. Additionally, its role as a precursor in organic synthesis and its applications in various fields highlight its versatility .

特性

IUPAC Name |

sodium;2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.Na/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOREEUASZHZBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103-82-2 (Parent) | |

| Record name | Sodium phenylacetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059427 | |

| Record name | Sodium phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solution: Pale yellow liquid; [HSDB] Powder; [MSDSonline] | |

| Record name | Sodium phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, Insoluble in alcohol, ether and ketones | |

| Record name | Sodium phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sodium phenylacetate and sodium benzoate decrease ammonia concentrations by serving as alternatives to urea for the excretion of waste nitrogen. Phenylacetate is conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine, and benzoate is conjugated with glycine to form hippuric acid; phenylacetylglutamine and hippuric acid subsequently are excreted in urine. Conjugation of 1 mole of phenylacetate with glutamine removes 2 moles of nitrogen, while conjugation of 1 mole of benzoate with glycine removes 1 mole of nitrogen. The nitrogen content of phenylacetylglutamine is identical to that of urea (i.e., both contain 2 moles of nitrogen). Glutamine and glycine used in these reactions are replaced by synthesis, thereby reducing the nitrogen pool and attenuating the risk of ammonia- and glutamine-induced neurotoxicity in patients with deficiencies of urea cycle enzymes. | |

| Record name | Sodium phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Aqueous solution is pale yellow | |

CAS No. |

114-70-5 | |

| Record name | Sodium phenylacetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium phenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N6U1781G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium phenylacetate exert its anti-tumor effects?

A1: Sodium phenylacetate demonstrates anti-tumor activity through multiple mechanisms. Primarily, it acts as a differentiating agent, inducing tumor cells to mature and potentially lose their malignant properties. [, ] This effect has been observed in various cancer cell lines, including glioblastoma, breast cancer, and melanoma. [, , ] Additionally, sodium phenylacetate has been shown to inhibit protein prenylation, a crucial process for the function of proteins involved in cell growth and survival. [, ] Furthermore, it can induce cell cycle arrest, primarily in the G0/G1 phase, halting uncontrolled cell division. [, , ] Finally, studies have shown sodium phenylacetate can induce apoptosis in certain cancer cell lines, leading to programmed cell death. [, , ]

Q2: Does sodium phenylacetate affect the tumor microenvironment?

A2: Research suggests that sodium phenylacetate can modulate the tumor microenvironment. Studies show it can alter the expression of adhesion molecules on tumor cells, such as E-cadherin, LFA-1, and uPAR. [, ] This altered expression can affect tumor cell aggregation, adhesion to the extracellular matrix, and potentially impact invasion and metastasis. [, ] Furthermore, sodium phenylacetate can influence the secretion of growth factors by tumor cells, modifying their autocrine and paracrine signaling. [] These changes in the tumor microenvironment might contribute to the overall anti-tumor effects of sodium phenylacetate.

Q3: How does sodium phenylacetate impact the central nervous system in the context of hyperammonemia?

A3: Sodium phenylacetate serves as an ammonia scavenger, aiding in the excretion of excess ammonia from the body. [, , , ] This is particularly crucial in treating hyperammonemia, a condition where elevated ammonia levels can severely impact the central nervous system, leading to encephalopathy, seizures, and cognitive impairment. [, , ] Studies using the sparse-fur (spf) mouse model, which mimics congenital ornithine transcarbamylase deficiency, have shown that sodium phenylacetate can protect against ammonia-induced neurotoxicity. [, ]

Q4: What is the chemical structure of sodium phenylacetate?

A4: Sodium phenylacetate is the sodium salt of phenylacetic acid. While the provided research papers don't explicitly detail spectroscopic data, its structure can be deduced from its name and chemical reactions described. []

Q5: How stable is sodium phenylacetate under different conditions?

A5: One study demonstrated that sodium phenylacetate powder, prepared in a hospital pharmacy, remained stable for at least 5 months when stored under dark conditions at room temperature. [] Further research is needed to fully elucidate its stability profile under various conditions (temperature, pH, light exposure, etc.).

Q6: Does sodium phenylacetate exhibit any catalytic properties?

A6: The provided research focuses on the therapeutic applications of sodium phenylacetate, particularly as an anti-tumor and ammonia-lowering agent. [, , , ] There's no mention of its use as a catalyst in chemical reactions within these papers.

Q7: Have computational methods been employed to study sodium phenylacetate?

A7: The provided research papers primarily focus on in vitro and in vivo studies of sodium phenylacetate. [1-27] There's no mention of using computational chemistry techniques like molecular modeling, docking studies, or QSAR analysis.

Q8: How do structural modifications of sodium phenylacetate affect its activity?

A8: Research suggests that phenylbutyrate, an ester form of phenylbutyric acid and a congener of sodium phenylacetate, exhibits similar growth inhibitory activity against ovarian cancer cell lines. [] Further studies explored synthetic derivatives of phenylacetic acid with substitutions on the aromatic ring or aliphatic side chains, revealing even higher tumor inhibitory activity compared to sodium phenylacetate. [] These findings highlight the potential of SAR studies to identify more potent analogs of sodium phenylacetate.

Q9: Are there specific formulation strategies to enhance sodium phenylacetate's bioavailability or stability?

A9: One study described the preparation of sodium phenylacetate powder from phenylacetic acid, enhancing its stability for oral administration. [] This method involved neutralization with sodium carbonate and drying under reduced pressure, resulting in a stable powder with a phenylacetate content of 74%. [] Further research is needed to explore other formulation strategies for optimizing sodium phenylacetate delivery, such as nanoparticle encapsulation, liposomal formulations, or targeted delivery systems.

Q10: What is the pharmacokinetic profile of sodium phenylacetate?

A10: One study showed that sodium phenylacetate readily crosses the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid following systemic administration in rats. [] This finding is significant, especially in the context of treating hyperammonemia, where reducing ammonia levels in the brain is crucial. [, , ] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of sodium phenylacetate in different species, including humans.

Q11: What in vitro models have been used to investigate the effects of sodium phenylacetate?

A11: Numerous in vitro studies have utilized various human cancer cell lines, including glioblastoma (CNS1, 9L), breast cancer (MCF7, MCF7ras, MDA-MB-231, MDA-MB-435), melanoma (B16), and ovarian cancer (3AO). [1, 2, 9, 12, 13, 15, 17-25] These studies employed diverse assays to assess cell proliferation, cell cycle progression, apoptosis, differentiation markers, adhesion molecule expression, and growth factor secretion. [1, 2, 9, 12, 13, 15, 17-25]

Q12: What in vivo models have been used to study sodium phenylacetate?

A12: Researchers have employed animal models, primarily rodents (rats, mice), to investigate the in vivo effects of sodium phenylacetate. [, , , , ] These studies involved implanting human tumor cells into animals to assess tumor growth inhibition, differentiation, apoptosis, and survival following sodium phenylacetate treatment. [, , , , ] Additionally, the spf mouse model has been used to study the effects of sodium phenylacetate on hyperammonemia and its associated neurological consequences. [, ]

Q13: What is the safety profile of sodium phenylacetate?

A13: One study observed that systemic administration of sodium phenylacetate in rats with brain tumors did not result in any apparent adverse effects. [] Further research, including long-term studies, is needed to fully evaluate the safety profile of sodium phenylacetate in different species, particularly humans.

Q14: What analytical methods are used to quantify sodium phenylacetate?

A14: The provided research doesn't explicitly detail the specific analytical methods used to quantify sodium phenylacetate in biological samples.

Q15: Are there any known resistance mechanisms to sodium phenylacetate in cancer cells?

A15: The provided research doesn't delve into specific resistance mechanisms to sodium phenylacetate in cancer cells. Further research is needed to explore potential mechanisms, such as drug efflux pumps, alterations in drug target proteins, or activation of alternative signaling pathways that bypass sodium phenylacetate's effects.

Q16: Has sodium phenylacetate been investigated in clinical trials for any indications?

A16: While the provided research mentions sodium phenylacetate's use in treating urea cycle disorders, further research is needed to ascertain its clinical trial status for other potential indications, such as cancer.

Q17: What are the potential alternatives or substitutes for sodium phenylacetate?

A17: The provided research highlights phenylbutyrate, a sodium phenylacetate congener, as a potential alternative with similar growth inhibitory activity against cancer cells. [] Additionally, depending on the specific application, other ammonia-lowering agents, such as sodium benzoate, arginine, or carnitine, might be considered. [, ] Further research is needed to compare the efficacy, safety, and cost-effectiveness of these alternatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

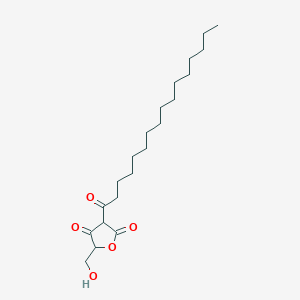

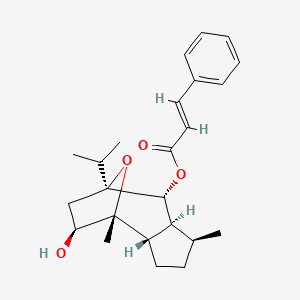

![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)